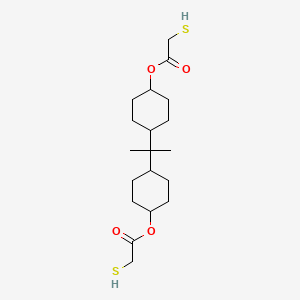
(1-Methylethylidene)di-4,1-cyclohexanediyl bis(mercaptoacetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methylethylidene)di-4,1-cyclohexanediyl bis(mercaptoacetate) is a chemical compound with the molecular formula C19H32O4S2. It contains 58 bonds, including 26 non-hydrogen bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, 2 six-membered rings, 2 ester groups (aliphatic), and 2 thiol groups
Méthodes De Préparation
The synthesis of (1-Methylethylidene)di-4,1-cyclohexanediyl bis(mercaptoacetate) typically involves the reaction of cyclohexane derivatives with mercaptoacetic acid under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
(1-Methylethylidene)di-4,1-cyclohexanediyl bis(mercaptoacetate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it may be studied for its potential therapeutic properties or as a component in drug development. Industrial applications could include its use in the production of specialized materials or as a reagent in various chemical processes .
Mécanisme D'action
The mechanism of action of (1-Methylethylidene)di-4,1-cyclohexanediyl bis(mercaptoacetate) involves its interaction with molecular targets and pathways within biological systems. The thiol groups in the compound can form disulfide bonds with proteins, potentially altering their function. This interaction can affect various cellular processes and pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar compounds to (1-Methylethylidene)di-4,1-cyclohexanediyl bis(mercaptoacetate) include other cyclohexane derivatives with ester and thiol groups. These compounds may share similar chemical properties and reactivity but differ in their specific structures and applications. The uniqueness of (1-Methylethylidene)di-4,1-cyclohexanediyl bis(mercaptoacetate) lies in its specific combination of functional groups and the resulting chemical behavior .
Propriétés
Numéro CAS |
24293-41-2 |
|---|---|
Formule moléculaire |
C19H32O4S2 |
Poids moléculaire |
388.6 g/mol |
Nom IUPAC |
[4-[2-[4-(2-sulfanylacetyl)oxycyclohexyl]propan-2-yl]cyclohexyl] 2-sulfanylacetate |
InChI |
InChI=1S/C19H32O4S2/c1-19(2,13-3-7-15(8-4-13)22-17(20)11-24)14-5-9-16(10-6-14)23-18(21)12-25/h13-16,24-25H,3-12H2,1-2H3 |
Clé InChI |
ZTFAPZCGOKGJRX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1CCC(CC1)OC(=O)CS)C2CCC(CC2)OC(=O)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


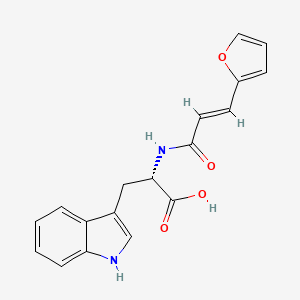
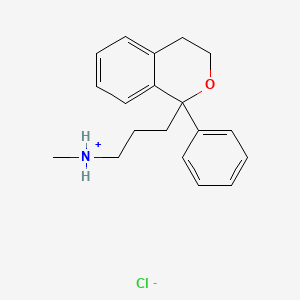
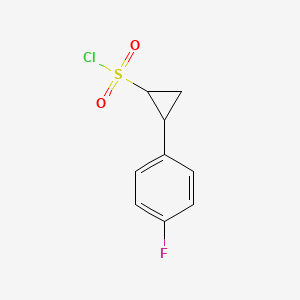

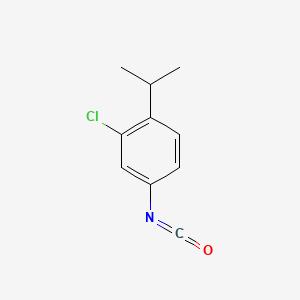
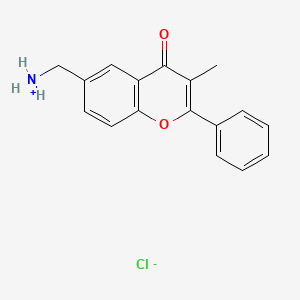
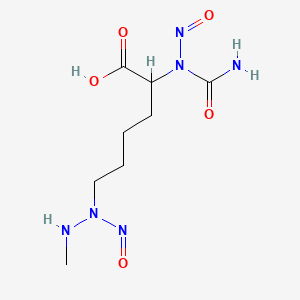
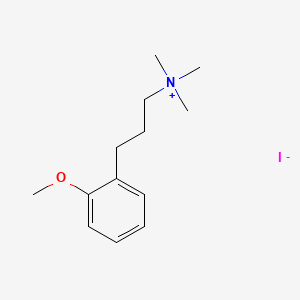

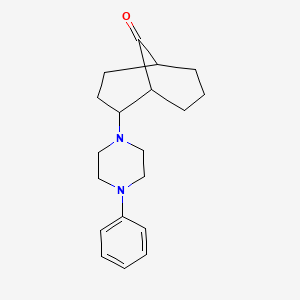
![dibutyl-[3-(2-ethoxy-5-fluorobenzoyl)oxypropyl]azanium;chloride](/img/structure/B13747589.png)
![Ethyl-(8a'R)-8a'-methyl-6'-oxo-3',4',6',7',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-5'-carboxylate](/img/structure/B13747593.png)
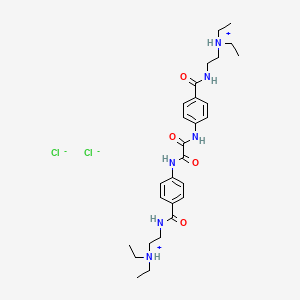
![tert-butyl N-(1-aminoethoxy)-N-[(E)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate;hydrochloride](/img/structure/B13747602.png)
